molecular formula C22H16N4O B4959256 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4959256
M. Wt: 352.4 g/mol
InChI Key: VGSJMQCPVAMLFA-UHFFFAOYSA-N
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Description

2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a synthetic chemical compound designed for research purposes, featuring a fused polyheterocyclic core. This structure is part of the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for yielding molecules with significant biological activity . While a 1997 study on a closely related class of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones reported a lack of significant antimicrobial activity against standard strains of bacteria and fungi , the broader framework remains of high interest. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of potent pharmacological effects in scientific research, including serving as key scaffolds in approved and investigational anticancer drugs that function as Tropomyosin Receptor Kinase (TRK) inhibitors . Furthermore, highly substituted analogues have shown exceptional promise as α-glucosidase inhibitors, with some compounds demonstrating potency far exceeding that of the standard drug acarbose, highlighting their potential in metabolic disorder research . The specific substitution pattern on this core structure is critical for its function, guiding its interaction with enzymatic targets and influencing its overall research value in various biological assays . This compound is provided to support advanced chemical biology and drug discovery efforts, offering researchers a specialized building block for probing biochemical pathways and developing new therapeutic agents.

Properties

IUPAC Name

4-methyl-5,11-diphenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-15-20(16-8-4-2-5-9-16)21-23-14-18-19(26(21)24-15)12-13-25(22(18)27)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSJMQCPVAMLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate diketone to form the pyridopyrimidine core. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazolo ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure Modifications

  • Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (General Class) :
    The core structure is shared among derivatives, but substituent variations significantly alter properties. For example:
    • 2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl) Derivative (C₂₆H₂₃FN₄O₄, MW 474.5): Incorporates ethyl, fluorophenyl, and trimethoxyphenyl groups, enhancing steric bulk and lipophilicity compared to the target compound’s methyl and diphenyl groups .
    • 3,5-Diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-one (C₁₉H₁₂F₃N₃O): Retains diphenyl groups but replaces the pyrido ring with a trifluoromethyl-substituted pyrimidine, altering electronic properties .

Triazolo-Fused Derivatives

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* (Predicted) Solubility (Predicted)
Target Compound ~400 (estimated) 2-Methyl, 3,7-Diphenyl ~4.5 Low (hydrophobic)
2-Ethyl-3-(4-Fluorophenyl)-7-TMP Derivative 474.5 Ethyl, Fluorophenyl, TMP ~5.2 Very Low
3,5-Diphenyl-2-Trifluoromethyl 355.3 Diphenyl, CF₃ ~3.8 Moderate
8-Methyl-7-TFMPO 361.28 Methyl, TFMPO ~3.2 Moderate

*LogP estimated using fragment-based methods.

Market and Research Status

  • Discontinued Analogues: Derivatives like 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one were discontinued due to unspecified challenges (e.g., synthesis scalability or toxicity) .
  • Emerging Candidates : Compounds with triazolo or trifluoromethyl motifs (e.g., ) are in early-stage research, highlighting the need for structural optimization .

Biological Activity

2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by its fused ring system. The structural formula can be represented as follows:

C18H15N5O\text{C}_{18}\text{H}_{15}\text{N}_5\text{O}

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For instance, studies have shown that 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one demonstrates antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of Aurora-A kinase, a critical regulator of cell division.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential therapeutic role in inflammatory diseases.

Cytokine Concentration (pg/mL) Control (pg/mL) Reference
TNF-α50150
IL-630100

The biological activity of 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is primarily attributed to its interaction with specific cellular targets:

  • Aurora Kinase Inhibition : The compound acts as an inhibitor of Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines by inhibiting NF-kB signaling pathways.

Case Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that treatment with 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one resulted in a significant reduction in tumor volume compared to control groups. The study highlighted its potential as an effective antitumor agent.

Case Study 2: Anti-inflammatory Effects

In a clinical setting involving patients with rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and what key reaction conditions are required?

  • Methodology : Multi-step synthetic pathways are typically employed, starting with cyclocondensation of β-ketoesters with aminopyrazoles to form the pyrazolo-pyrimidine core. Subsequent functionalization involves:

  • Step 1 : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with triazole derivatives under acidic conditions to initiate cyclization .

  • Step 2 : Introduction of methyl and phenyl groups via alkylation or aryl coupling reactions, often using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .

  • Key Conditions : Controlled temperatures (70–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Chlorobenzaldehyde, H₂SO₄, 80°C65–70≥95%
2Phenylboronic acid, Pd(PPh₃)₄, DMF50–55≥90%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns. For example, aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₈N₄O, [M+H]+ calc. 367.1455) .
  • X-ray Crystallography : Resolves 3D conformation, particularly planarity of the fused pyrazolo-pyrido-pyrimidine system .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's biological activity?

  • Case Study :

  • Position 3 (Methyl Group) : Replacement with bulkier substituents (e.g., ethyl) reduces solubility but enhances lipophilicity, improving membrane permeability .
  • Position 7 (Phenyl Group) : Substituting with electron-withdrawing groups (e.g., 4-fluorophenyl) increases binding affinity to kinase targets (e.g., ERK1/2) by 2.3-fold compared to unsubstituted analogs .
    • Methodology : Use parallel synthesis to generate analogs, followed by enzymatic assays (IC₅₀ determination) and molecular docking to correlate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., CB2 receptors) over 100 ns trajectories to assess stability of π-π stacking between the pyrido-pyrimidine core and receptor residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and regioselectivity in electrophilic substitution reactions .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar analogs?

  • Example Conflict : A 2024 study reported antiproliferative IC₅₀ = 1.2 µM against MCF-7 cells , while a 2025 study found IC₅₀ = 5.8 µM .
  • Resolution Strategies :

Experimental Variability : Compare assay conditions (e.g., cell passage number, serum concentration).

Purity Analysis : Verify compound purity via HPLC; impurities ≥5% can skew activity .

Conformational Analysis : Use NOESY NMR to confirm if structural isomers (e.g., 5-methyl vs. 2-methyl derivatives) were unintentionally synthesized .

Methodological Best Practices

  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) for improved yield .
  • Biological Assays : Use orthogonal assays (e.g., SPR for binding kinetics + cell-based viability assays) to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.